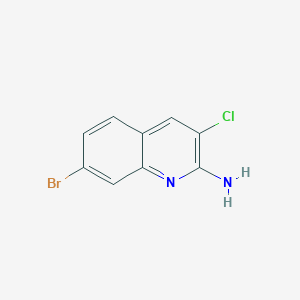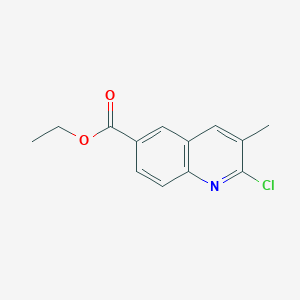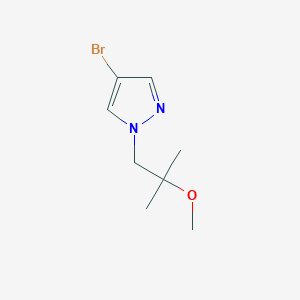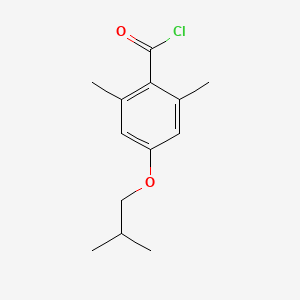
4-iso-Butoxy-2,6-dimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxy-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, featuring a butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride typically involves the reaction of 4-iso-Butoxy-2,6-dimethylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
4-iso-Butoxy-2,6-dimethylbenzoic acid+SOCl2→4-iso-Butoxy-2,6-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-iso-Butoxy-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-iso-Butoxy-2,6-dimethylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-iso-Butoxy-2,6-dimethylbenzoic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
4-iso-Butoxy-2,6-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butoxybenzoyl chloride: Lacks the methyl groups on the benzene ring.
2,6-Dimethylbenzoyl chloride: Lacks the butoxy group.
4-iso-Butoxybenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group.
Uniqueness
4-iso-Butoxy-2,6-dimethylbenzoyl chloride is unique due to the presence of both the butoxy group and the two methyl groups on the benzene ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C13H17ClO2 |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)7-16-11-5-9(3)12(13(14)15)10(4)6-11/h5-6,8H,7H2,1-4H3 |
Clé InChI |
IKKHXQVLBYOUIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)Cl)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)
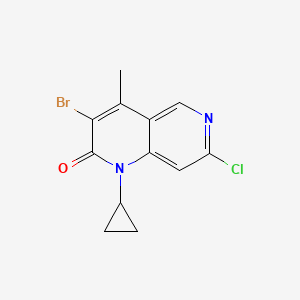
![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
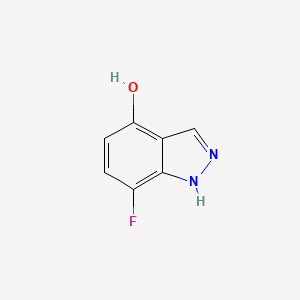
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
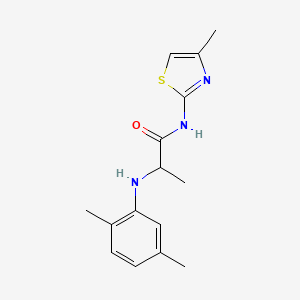
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)

